(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQAUUOTMODKJ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-methylbenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction may produce simpler imidazolidine derivatives.
Scientific Research Applications
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Base | Sodium hydroxide or potassium carbonate |
| Temperature | Elevated (typically 60-80°C) |
| Reaction Time | 3-6 hours |
Antimicrobial Properties
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated effectiveness against various bacterial strains, including multidrug-resistant organisms. The mechanism of action is believed to involve disruption of microbial cell wall synthesis.
Anticancer Potential
Preliminary investigations have shown that (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione may possess anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. The presence of the imidazolidine structure allows for scavenging of free radicals, which is crucial in mitigating oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial effects of several imidazolidine derivatives, including (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione was tested against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The study concluded that further exploration into its mechanism could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Modifications
Key structural variations among analogues include:
- Substituent position (e.g., para vs. ortho/meta on the benzylidene ring).
- Electron-withdrawing/donating groups (e.g., nitro, methoxy, dimethylamino).
- Conjugation extensions (e.g., allylidene spacers).
These modifications significantly influence biological activity, solubility, and spectroscopic properties.
Physicochemical Properties
Table 2: Physical and Spectroscopic Comparisons
Biological Activity
(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione, also known as 5-benzylideneimidazolidine-2,4-dione, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
The primary mechanism of action for (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) . This compound acts as a tyrosine kinase inhibitor, which disrupts several biochemical pathways critical for cell proliferation and survival. Specifically, it leads to cell cycle arrest in the S phase and induces apoptosis in various cancer cell lines.
Biochemical Pathways Affected
- EGFR Pathway: Inhibition leads to reduced cell proliferation.
- NF-κB Pathway: The compound modulates this pathway, influencing immune responses and inflammation.
- Cyclooxygenase Enzymes (COX-1 and COX-2): Interaction with these enzymes suggests potential anti-inflammatory properties.
Anticancer Activity
Research indicates that (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione exhibits antiproliferative and proapoptotic effects on cancer cells. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity. This suggests its potential use in treating inflammatory diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
In Vitro Studies:
- The compound was shown to inhibit tyrosinase activity, which is crucial for melanin production, indicating potential applications in skin whitening and anti-aging products .
- It has been found to suppress UVB-induced melanogenesis in animal models, highlighting its protective effects against photoaging .
- Molecular Docking Studies:
- Toxicity and ADMET Profile:
Comparative Analysis
To better understand the unique properties of (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione, a comparison with similar compounds is essential:
Case Studies
- Cardiovascular Effects: In vivo studies have demonstrated that certain derivatives induce hypotension and bradycardia through endothelial muscarinic receptor activation, suggesting cardiovascular therapeutic potential .
- Antinociceptive Effects: Specific derivatives have shown peripheral antinociceptive effects in animal models, indicating pain relief capabilities without significant side effects .
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione, considering yield and stereochemical control?
Methodological Answer: The synthesis of (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione can be adapted from protocols used for structurally analogous thiazolidinedione derivatives. A common approach involves condensation of 2-methylbenzaldehyde with imidazolidine-2,4-dione under acidic or basic conditions. For example:
- Mild Reaction Conditions : Use a urea catalyst (20 mmol) in ethanol or acetonitrile, heated at 150°C for 2 hours to promote Knoevenagel condensation, achieving yields >70% .
- Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding. Confirm stereochemistry via ¹H NMR (δ ~7.5–8.5 ppm for the benzylidene proton) and NOESY spectroscopy .
Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The benzylidene proton (CH=N) in the Z-isomer appears as a singlet at δ ~7.8–8.2 ppm, with coupling constants (J) < 3 Hz due to restricted rotation. Aromatic protons from the 2-methylbenzylidene group show characteristic splitting patterns .
- X-ray Crystallography : Resolve stereochemistry unambiguously by analyzing dihedral angles between the benzylidene and imidazolidine rings (e.g., angles < 10° confirm the Z-configuration) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z ~245 for [M+H]⁺) and purity (>95%) using reverse-phase chromatography .
Q. How can in vitro antimicrobial activity be assessed for this compound, including experimental design considerations?
Methodological Answer:
- MIC Determination : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations in duplicate (e.g., 1–128 µg/mL) and calculate MIC50 values using nonlinear regression (OriginPro software) .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control. Assess cytotoxicity via MTT assays on mammalian cells (e.g., HEK-293) to exclude nonspecific toxicity .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with target enzymes like aldose reductase?
Methodological Answer:
- Target Selection : Prioritize enzymes linked to imidazolidinedione bioactivity (e.g., aldose reductase for antidiabetic applications). Retrieve crystal structures from the PDB (e.g., 2ACQ for aldose reductase) .
- Docking Workflow : Use AutoDock Vina to model binding poses. Focus on hydrogen bonds between the dione moiety and catalytic residues (e.g., Tyr48, His110). Validate docking results with MD simulations (AMBER) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies for structurally similar derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzylidene enhance antimicrobial activity). Use Hammett σ values to correlate electronic properties with bioactivity .
- Methodological Variables : Account for differences in assay conditions (e.g., bacterial strain variability, solvent polarity). Standardize protocols (e.g., CLSI guidelines) to minimize experimental bias .
Q. How does the electronic nature of substituents on the benzylidene group influence bioactivity and stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., MIC50 values of 8 µg/mL observed for 5-(4-nitrobenzylidene) analogs) .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce metabolic stability. Assess stability via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C for 24 hours) .
Q. What are the best practices for designing SAR studies to optimize the pharmacological profile of this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the imidazolidine N3 position (e.g., phenyl groups for π-π stacking) or the benzylidene para position (e.g., halogens for steric effects) .
- In Silico Screening : Use QSAR models (e.g., CoMFA) to predict ADMET properties. Prioritize derivatives with LogP < 3 and polar surface area > 60 Ų for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
